6-Nitro-5-(trifluoromethyl)-1H-indole
Overview
Description
6-Nitro-5-(trifluoromethyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method includes the nitration of 5-(trifluoromethyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like zinc and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Zinc dust and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Reduction: 6-Amino-5-(trifluoromethyl)-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-Nitro-5-(trifluoromethyl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 6-Nitro-5-(trifluoromethyl)-1H-indole depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Lacks the trifluoromethyl group, making it less lipophilic.
6-Nitroindole: Similar structure but without the trifluoromethyl group.
5-(Trifluoromethyl)-1H-indole: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
6-Nitro-5-(trifluoromethyl)-1H-indole is unique due to the presence of both the nitro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Biological Activity
6-Nitro-5-(trifluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H6F3N3O2
- Molecular Weight : 253.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and receptor binding affinity.
Antimicrobial Activity
Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Antiviral Activity
In addition to antibacterial properties, there is emerging evidence regarding the antiviral potential of indole derivatives. Preliminary screenings have shown that certain indole compounds can inhibit viral replication, particularly against influenza and herpes simplex viruses. The specific IC50 values for this compound are still under investigation but show promise in preliminary assays .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various indole derivatives, including this compound, demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition and confirmed the compound's potential as an antimicrobial agent .
Case Study 2: Antiviral Screening
In a separate investigation aimed at evaluating antiviral activity, researchers tested the compound against H1N1 influenza virus using MDCK cell lines. The results indicated a promising reduction in viral load at specific concentrations, highlighting the need for further exploration into its mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the indole structure, such as varying substituents on the nitrogen or altering the trifluoromethyl group, have been shown to impact biological activity significantly.
Modification | Effect on Activity |
---|---|
Addition of methyl group | Increased antibacterial potency |
Replacement of nitro with amino group | Enhanced antiviral effects |
These modifications suggest pathways for developing more effective derivatives with targeted biological activities .
Properties
IUPAC Name |
6-nitro-5-(trifluoromethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5-1-2-13-7(5)4-8(6)14(15)16/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDTXCCAODLGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731509 | |
Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236060-61-9 | |
Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236060-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-5-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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